molecular formula C9H10BrNO2 B13690288 4-(2-Aminoethyl)-3-bromobenzoic Acid

4-(2-Aminoethyl)-3-bromobenzoic Acid

Cat. No.: B13690288
M. Wt: 244.08 g/mol
InChI Key: ZKHWBQDRULLPDE-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3-bromobenzoic Acid is an organic compound that features a bromine atom and an aminoethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-bromobenzoic Acid typically involves the bromination of 4-(2-Aminoethyl)benzoic Acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Amination: Introduction of the aminoethyl group through nucleophilic substitution or reductive amination.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-bromobenzoic Acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

4-(2-Aminoethyl)-3-bromobenzoic Acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-bromobenzoic Acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzoic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromo-4-(2-hydroxyethyl)benzoic Acid: Contains a hydroxyethyl group instead of an aminoethyl group, leading to different chemical properties.

Uniqueness

4-(2-Aminoethyl)-3-bromobenzoic Acid is unique due to the presence of both the bromine atom and the aminoethyl group, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

4-(2-aminoethyl)-3-bromobenzoic acid

InChI

InChI=1S/C9H10BrNO2/c10-8-5-7(9(12)13)2-1-6(8)3-4-11/h1-2,5H,3-4,11H2,(H,12,13)

InChI Key

ZKHWBQDRULLPDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)CCN

Origin of Product

United States

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